molecular formula C15H10ClFO4 B6408490 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261955-12-7

6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408490
CAS RN: 1261955-12-7
M. Wt: 308.69 g/mol
InChI Key: DJGRLFBKALOSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (6-Cl-2-FMCB) is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. This compound has been used as a tool in the development of new drugs, as a building block for new material synthesis, and as a starting point for various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2. Inhibition of these enzymes can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to interact with certain receptors, such as the 5-hydroxytryptamine (5-HT) receptor, which may lead to an increase in the production of certain neurotransmitters, such as serotonin.
Biochemical and Physiological Effects
6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. In addition, 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to interact with certain receptors, such as the 5-HT receptor, which can lead to an increase in the production of certain neurotransmitters, such as serotonin. In vivo studies have shown that 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can reduce inflammation and pain, as well as reduce the risk of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize and is available in a high purity of 95%. Secondly, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has been extensively studied and its mechanism of action is well understood.
However, there are some limitations to using 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. Firstly, the compound is not water soluble, which can make it difficult to use in certain applications. Secondly, the compound is not very soluble in organic solvents, which can limit its use in certain experiments. Finally, the compound can be toxic in high concentrations, so appropriate safety precautions must be taken when handling it.

Future Directions

There are several potential future directions for 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% research. Firstly, further studies could be conducted to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Secondly, the compound could be used as a starting material in the synthesis of new drugs or materials. Finally, the compound could be used as a tool for studying the structure and function of various proteins, enzymes, and receptors.

Synthesis Methods

6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by reacting 6-chlorobenzoyl chloride with 2-fluoro-5-methoxycarbonylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-100°C. The reaction is usually completed within a few hours, and the resulting product is a white crystalline solid with a purity of 95%.

Scientific Research Applications

6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in a wide range of scientific research fields, including drug development, material synthesis, and biochemistry. In drug development, 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of a variety of new drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In material synthesis, 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used as a building block for the synthesis of new polymers, such as polyurethanes and polycarbonates. In biochemistry, 6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used as a tool for studying the structure and function of various proteins, enzymes, and receptors.

properties

IUPAC Name

2-chloro-6-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-5-6-12(17)10(7-8)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRLFBKALOSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691478
Record name 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-12-7
Record name 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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